Prostaglandin B2

Descripción

This compound has been reported in Homo sapiens, Sarcophyton crassocaule, and Larix sibirica with data available.

RN given refers to (5Z,13E,15S)-isome

Structure

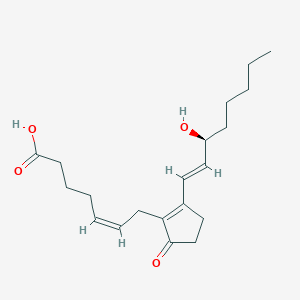

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFXRIUZNKLRHM-HKVRTXJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864391 | |

| Record name | Prostaglandin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13367-85-6 | |

| Record name | PGB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13367-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin B2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin B2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIU61O9T9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prostaglandin B2: An In-depth Technical Guide on its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin B2 (PGB2) is a metabolite of Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2) formed through non-enzymatic dehydration. While less studied than other prostaglandins, emerging evidence suggests PGB2 possesses distinct biological activities, particularly in the modulation of immune responses and potentially in bone metabolism. This guide provides a comprehensive overview of the current understanding of PGB2's mechanism of action at the cellular level, consolidating available data on its signaling pathways and offering detailed experimental protocols for further investigation.

Introduction

Prostaglandins are a class of lipid compounds derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes. This compound (PGB2) is distinguished from its precursors, PGE2 and PGA2, by the structure of its cyclopentenone ring. Although historically considered a less active metabolite, recent studies have begun to unveil its specific cellular functions. Notably, PGB2 has been identified as a co-stimulatory molecule in T-cell activation, a function that contrasts with the often immunosuppressive roles of PGE2.[1] Furthermore, its release from osteoblasts suggests a potential role in bone physiology.[2] This guide aims to provide a detailed technical resource on the cellular and molecular mechanisms of PGB2 action.

Mechanism of Action in T-Lymphocytes

The most well-characterized role of PGB2 is its co-stimulatory effect on T-lymphocyte activation. In synergy with T-cell receptor (TCR) engagement, PGB2 promotes T-cell proliferation and the production of interleukin-2 (IL-2), a critical cytokine for T-cell growth and differentiation.[1]

Signaling Pathways

The signaling cascade initiated by PGB2 in T-cells involves the activation of tyrosine kinases and the subsequent translocation of the transcription factor NF-κB.[1]

-

Tyrosine Kinase Activation: Upon stimulation, PGB2 leads to the phosphorylation of currently unidentified protein tyrosine kinases. This initial signaling event is crucial for the downstream activation of other signaling molecules.

-

NF-κB Translocation: Following tyrosine kinase activation, a signaling cascade is initiated that results in the translocation of the NF-κB complex from the cytoplasm to the nucleus. Nuclear NF-κB then binds to specific DNA sequences in the promoter regions of target genes, including those for IL-2 and the IL-2 receptor α-chain (CD25), leading to their increased expression.[1]

The precise molecular links between PGB2, its putative receptor, the activation of specific tyrosine kinases, and the NF-κB signaling pathway remain an active area of investigation.

Potential Mechanism of Action in Osteoblasts

While direct studies on PGB2's mechanism in osteoblasts are limited, its release from these cells suggests a role in bone remodeling. Based on the known actions of other prostaglandins, particularly PGE2, a hypothesized mechanism involves the regulation of the RANKL/OPG system.

-

RANKL/OPG System: Osteoblasts control osteoclast differentiation and activity by expressing two key molecules: Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Osteoprotegerin (OPG). RANKL promotes osteoclast formation and activation, while OPG acts as a decoy receptor for RANKL, inhibiting its function. The balance between RANKL and OPG is a critical determinant of bone mass.

It is plausible that PGB2, like PGE2, could modulate the expression of RANKL and OPG in osteoblasts, thereby influencing osteoclastogenesis. However, the specific receptors and downstream signaling pathways involved are yet to be determined.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data regarding the binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) of this compound for its putative receptors or its effects on cellular processes. Further research is required to establish these crucial parameters for a comprehensive understanding of PGB2's potency and efficacy.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's cellular effects.

T-Cell Proliferation Assay

This protocol is designed to assess the effect of PGB2 on the proliferation of primary T-lymphocytes or T-cell lines (e.g., Jurkat).

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or culture Jurkat T-cells in appropriate media.

-

Stimulation: Plate cells in a 96-well plate. Stimulate with a suboptimal concentration of an anti-CD3 antibody (to activate the TCR) in the presence of a range of PGB2 concentrations. Include appropriate controls (unstimulated, anti-CD3 alone, PGB2 alone).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure incorporated radioactivity using a scintillation counter.

-

MTT Assay: Add MTT solution to the wells and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

-

CFSE Staining: Label cells with CFSE prior to stimulation. After incubation, analyze CFSE dilution by flow cytometry.

-

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of NF-κB from the cytoplasm to the nucleus upon PGB2 stimulation.

References

Prostaglandin B2: An In-depth Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin B2 (PGB2), a catabolic metabolite of Prostaglandin E2 (PGE2), has emerged as a lipid mediator with distinct biological activities, primarily centered on the modulation of the immune response. Unlike its precursor PGE2, which often exhibits immunosuppressive effects, PGB2 functions as a co-stimulatory signal in T-lymphocyte activation. This guide provides a comprehensive overview of the known biological functions of PGB2, with a focus on its role in T-cell signaling. It consolidates the current, albeit limited, understanding of its mechanisms of action, details relevant experimental protocols, and presents signaling pathways based on available data. This document aims to serve as a technical resource for researchers investigating the therapeutic potential of PGB2 and other lipid mediators in immunology and drug development.

Introduction to this compound

Prostaglandins are a group of physiologically active lipid compounds that exert diverse hormone-like effects in animals.[1] They are derived from the enzymatic conversion of arachidonic acid.[1] this compound is a member of the prostaglandin B family and is known to be a catabolic product of PGE2.[2] While many prostaglandins have well-characterized roles in inflammation, pain, and other physiological processes, the specific functions of PGB2 are less understood. However, emerging evidence points towards a significant role for PGB2 in the adaptive immune response, particularly in the activation of T-lymphocytes.[2][3]

Co-stimulatory Role in T-Cell Activation

The primary described biological function of this compound is its ability to act as a co-stimulatory signal for T-cell activation.[2][3] In contrast to the often inhibitory effects of PGE2 on T-cell function, exogenous PGB2 synergizes with T-cell receptor (TCR) engagement to enhance T-lymphocyte responses.[2] This co-stimulatory activity leads to increased production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation, and enhanced expression of the IL-2 receptor alpha-chain (IL-2Rα) in Jurkat cells, a human T-lymphocyte cell line.[2] Consequently, PGB2 promotes the proliferation of anti-CD3-activated peripheral blood lymphocytes (PBL).[2]

Signaling Pathway in T-Cell Activation

The co-stimulatory signal delivered by PGB2 in T-cells involves the activation of several downstream signaling molecules.[2] Upon stimulation, PGB2 has been shown to activate tyrosine kinase activities, leading to a cascade of phosphorylation events.[2] This is followed by an increase in the expression of the immediate early gene c-fos mRNA and the translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) from the cytoplasm to the nucleus.[2] The nuclear translocation of NF-κB is a critical step in the transcriptional activation of genes involved in the immune response, including IL-2.[4]

The precise receptor for PGB2 on T-lymphocytes has not yet been identified in the current body of scientific literature. Prostaglandins typically exert their effects by binding to a family of G-protein coupled receptors (GPCRs).[5] The identification of the specific PGB2 receptor is a crucial next step in fully elucidating its signaling pathway.

References

- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Prostaglandin B(2) delivers a co-stimulatory signal leading to T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of RNAscope staining for c-fos expression in mouse brain tissue as a measure of Neuronal Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Prostaglandin B2 in T Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (PGs), a class of lipid autacoids derived from arachidonic acid, are well-established modulators of immune responses. While the immunosuppressive effects of Prostaglandin E2 (PGE2) on T lymphocyte function are extensively documented, emerging evidence reveals a contrasting, co-stimulatory role for its catabolic metabolite, Prostaglandin B2 (PGB2). This technical guide provides an in-depth analysis of the current understanding of PGB2's function in T cell activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document aims to equip researchers and drug development professionals with a comprehensive resource to explore the therapeutic potential of targeting the PGB2 signaling axis.

Introduction: The Prostaglandin Dichotomy in T Cell Regulation

The adaptive immune response is intricately regulated, with T lymphocytes playing a central role in orchestrating cellular immunity. The activation, proliferation, and differentiation of T cells are tightly controlled by a complex network of signaling molecules, including prostaglandins. Historically, the focus has been on PGE2, which is generally considered a potent inhibitor of T cell activation and proliferation[1][2][3][4][5]. It exerts its effects through various mechanisms, including the suppression of Interleukin-2 (IL-2) production and IL-2 receptor expression[3][4].

However, this guide shifts the focus to a less-studied but functionally distinct member of the prostaglandin family: this compound (PGB2). Contrary to the archetypal inhibitory role of PGE2, PGB2 has been identified as a co-stimulatory molecule in T cell activation[1]. This discovery opens new avenues for understanding the nuanced regulation of T cell function and presents novel opportunities for therapeutic intervention. This document will dissect the molecular mechanisms underpinning PGB2's activity, provide practical experimental frameworks, and offer a comparative analysis with other immunomodulatory prostaglandins.

This compound as a Co-stimulatory Signal for T Cell Activation

PGB2, a metabolite of PGE2, has been shown to synergize with T cell receptor (TCR) engagement to promote T cell activation and effector functions. This section summarizes the key findings that establish the co-stimulatory role of PGB2.

Enhancement of T Cell Proliferation and Cytokine Production

Exogenous PGB2 has been demonstrated to enhance the proliferation of peripheral blood lymphocytes (PBLs) activated with anti-CD3 antibodies[1]. Furthermore, in the Jurkat T cell line, PGB2 synergizes with TCR engagement to induce the production of IL-2 and the expression of the high-affinity IL-2 receptor alpha chain (CD25)[1].

| Parameter | Cell Type | Stimulus | Effect of PGB2 | Reference |

| Proliferation | Human PBLs | Anti-CD3 | Enhancement | [1] |

| IL-2 Production | Jurkat cells | TCR engagement | Induction | [1] |

| IL-2Rα (CD25) Expression | Jurkat cells | TCR engagement | Induction | [1] |

PGB2 Signaling Pathway in T Cells

The co-stimulatory activity of PGB2 is mediated through the activation of specific intracellular signaling cascades. Experimental evidence points to the involvement of tyrosine kinases and the transcription factor NF-κB[1]. Upon PGB2 stimulation in conjunction with TCR signaling, there is an activation of tyrosine kinase activities, an increase in c-fos mRNA expression, and the translocation of NF-κB to the nucleus[1].

PGB2 Co-stimulatory Signaling Pathway in T Cells.

Contrasting Immunomodulatory Roles of Other Prostaglandins

The co-stimulatory nature of PGB2 is a stark contrast to the predominantly immunosuppressive effects of other prostaglandins, most notably PGE2.

Prostaglandin E2 (PGE2): The Archetypal Inhibitor

PGE2 is widely recognized for its ability to suppress T cell function[1][2][3][4][5]. This inhibition is concentration-dependent, with higher concentrations leading to more profound suppression[5]. The mechanisms of PGE2-mediated immunosuppression include:

-

Suppression of IL-2 production and IL-2 receptor expression [3][4].

-

Modulation of T helper cell differentiation , often promoting Th2 and Th17 responses while inhibiting Th1 differentiation[5][8][9].

-

Signaling through EP2 and EP4 receptors , leading to increased intracellular cAMP levels, which can interfere with TCR signaling[7][8][9].

Prostaglandin D2 (PGD2) and Prostaglandin I2 (PGI2)

Other prostaglandins also exhibit immunomodulatory activities. PGD2 and its receptor DP2 have been implicated in the activation of type 2 cytotoxic T (Tc2) cells[10]. PGI2 and its analogs can inhibit the proliferation and activation of T lymphocytes and suppress Th2 responses[2][11].

Experimental Protocols for Studying PGB2 Effects on T Cell Activation

To facilitate further research into the role of PGB2, this section provides detailed methodologies for key experiments.

T Cell Isolation and Culture

Objective: To obtain a pure population of T lymphocytes for in vitro stimulation assays.

Protocol:

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation:

-

Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

-

T Cell Enrichment (Negative Selection):

-

Use a commercially available T cell isolation kit that employs antibody-coated magnetic beads to deplete non-T cells (B cells, NK cells, monocytes, etc.).

-

Follow the manufacturer's instructions for incubation with the antibody cocktail and magnetic separation.

-

-

Cell Culture:

-

Resuspend the purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

T Cell Proliferation Assay

Objective: To quantify the effect of PGB2 on T cell proliferation.

Protocol (MTT Assay):

-

Plate Coating:

-

Coat the wells of a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., OKT3) at a concentration of 1-10 µg/mL in sterile PBS.

-

Incubate for at least 2 hours at 37°C or overnight at 4°C.

-

Wash the wells three times with sterile PBS to remove unbound antibody.

-

-

Cell Seeding and Stimulation:

-

Seed the purified T cells at a density of 1-2 x 10^5 cells/well in a final volume of 200 µL.

-

Add PGB2 at various concentrations to the designated wells. Include vehicle control wells.

-

For co-stimulation, soluble anti-CD28 antibody (1-2 µg/mL) can be added to the culture medium.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Workflow for T Cell Proliferation (MTT) Assay.

Cytokine Production Analysis

Objective: To measure the levels of cytokines (e.g., IL-2) in the culture supernatant.

Protocol (Cytometric Bead Array - CBA):

-

Sample Collection:

-

Following the desired incubation period in the T cell activation assay, centrifuge the culture plates at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

CBA Assay:

-

Use a commercially available CBA kit for the specific cytokines of interest (e.g., Human Th1/Th2 Cytokine Kit).

-

Prepare the cytokine standards according to the manufacturer's instructions.

-

Mix the capture beads for the different cytokines.

-

Add the mixed beads, PE-conjugated detection antibody, and supernatant samples or standards to assay tubes.

-

Incubate for 2-3 hours at room temperature, protected from light.

-

Wash the beads and resuspend them in wash buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using the appropriate software to determine the concentration of each cytokine based on the standard curve.

-

Conclusion and Future Directions

The discovery of this compound as a co-stimulatory signal for T cell activation challenges the long-held paradigm of prostaglandins as solely immunosuppressive agents. This finding has significant implications for our understanding of immune regulation and opens up new possibilities for therapeutic interventions. The contrasting roles of PGB2 and PGE2 highlight the complexity of the immune response and the importance of dissecting the functions of individual lipid mediators.

Future research should focus on:

-

Identifying and characterizing the specific receptor(s) for PGB2 on T cells. While the Thromboxane A2 receptor has been implicated, further investigation is needed[12].

-

Elucidating the detailed downstream signaling events following PGB2 receptor engagement.

-

Investigating the in vivo relevance of PGB2 in various physiological and pathological settings , including infection, autoimmunity, and cancer.

-

Exploring the therapeutic potential of PGB2 agonists or antagonists for modulating T cell-mediated immunity.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the exciting and promising field of PGB2-mediated T cell immunomodulation. The provided protocols and conceptual frameworks are intended to accelerate research and contribute to the development of novel immunotherapies.

References

- 1. Prostaglandin B(2) delivers a co-stimulatory signal leading to T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulations of Tumor Microenvironment by Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 inhibits human T-cell proliferation after crosslinking of the CD3-Ti complex by directly affecting T cells at an early step of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 and T cells: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PGE2-EP2/EP4 signaling elicits mesoCAR T cell immunosuppression in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Roles of Type 2 Cytotoxic T Cells in Inflammation, Tissue Remodeling, and Prostaglandin (PG) D2 Production Are Attenuated by PGD2 Receptor 2 Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PGI2 analog cicaprost inhibits IL-33-induced Th2 responses, IL-2 production, and CD25 expression in mouse CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cord Blood Mesenchymal Stem Cells Suppress DC-T Cell Proliferation via this compound - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin B2: A Stable Metabolite of Prostaglandin E2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological activity is tightly regulated through a complex network of synthesis and metabolism. While the enzymatic degradation of PGE2 is well-documented, its non-enzymatic conversion to more stable forms, such as Prostaglandin B2 (PGB2), is of significant interest for understanding the complete lifecycle of PGE2 and for the development of analytical methods. This technical guide provides a comprehensive overview of PGB2 as a metabolite of PGE2, focusing on the conversion process, signaling pathways, and relevant experimental protocols.

The Conversion of Prostaglandin E2 to this compound

This compound is predominantly formed as a stable end-product of PGE2 through a non-enzymatic dehydration and isomerization process. This conversion can be induced chemically, particularly by treatment with a strong base.[1][2] In addition to direct chemical conversion, a sequential pathway involving intermediate prostaglandins has been described.[3]

The primary pathway for the formation of PGB2 from PGE2 involves two main steps:

-

Dehydration of PGE2 to PGA2: PGE2 undergoes dehydration to form Prostaglandin A2 (PGA2).[4]

-

Isomerization of PGA2 to PGB2: PGA2 can then isomerize to the unstable Prostaglandin C2 (PGC2), which subsequently and rapidly isomerizes to the more stable this compound.[3]

While this conversion is primarily non-enzymatic, PGB2 is considered a catabolic metabolite of PGE2 and can be detected in biological samples, reflecting the in vivo presence and degradation of PGE2.[1]

Figure 1: Non-enzymatic conversion pathway of PGE2 to PGB2.

Signaling Pathways

Prostaglandin E2 Signaling

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide range of cellular responses.[6][7][8]

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[5]

-

EP2 and EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[5]

-

EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[6]

The differential expression of these receptors on various cell types accounts for the pleiotropic and sometimes opposing effects of PGE2.

References

- 1. Prostaglandin B(2) delivers a co-stimulatory signal leading to T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Reactome | PGC2 is isomerised to PGB2 [reactome.org]

- 4. Reactome | PGE2 is dehydrated to PGA2 [reactome.org]

- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chemical structure and properties of Prostaglandin B2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin B2 (PGB2) is a member of the B-series prostaglandins, characterized by a cyclopentenone ring with two double bonds. It is a naturally occurring metabolite formed by the non-enzymatic dehydration of Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2). While historically considered a less active prostaglandin, recent research has unveiled its specific biological roles, including its function as a weak agonist for the thromboxane A2 (TP) receptor and its involvement in modulating immune responses, particularly T-cell activation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of PGB2, supported by quantitative data, experimental methodologies, and pathway diagrams to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its structure features a five-membered cyclopentenone ring and two side chains.

IUPAC Name: (Z)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid[1]

Chemical Formula: C₂₀H₃₀O₄[1]

Molecular Weight: 334.4 g/mol [1]

CAS Number: 13367-85-6[1]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| InChI | InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1 | [1] |

| InChIKey | PRFXRIUZNKLRHM-HKVRTXJWSA-N | [1] |

| Canonical SMILES | CCCCC--INVALID-LINK--O | [1] |

| PubChem CID | 5280881 | [1] |

Physicochemical Properties

The physicochemical properties of PGB2 are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Physical Form | Solution in methyl acetate | [2] |

| λmax | 278 nm | [3] |

| Solubility | Ethanol: >100 mg/mL, DMSO: >50 mg/mL, DMF: >75 mg/mL | [2] |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of PGB2. While comprehensive public data is limited, the following provides an overview of expected spectral characteristics.

Mass Spectrometry

Mass spectrometry of prostaglandins can be complex due to their similar structures.[4][5] Electron Ionization (EI) mass spectrometry would likely show fragmentation patterns involving the loss of water, cleavage of the carboxylic acid side chain, and fragmentation of the cyclopentenone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of PGB2 would be expected to show characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and C=C stretching vibrations from the double bonds in the ring and side chains.

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, primarily through its interaction with the thromboxane A2 (TP) receptor and its role in T-cell signaling.

Interaction with Thromboxane A2 (TP) Receptor

PGB2 acts as a weak agonist at the TP receptor.[3] This interaction is implicated in its ability to induce an increase in pulmonary blood pressure at relatively high doses. The suppressive effect of PGB2 on T-cell proliferation is reported to be reversed by TP receptor antagonists.[7]

Modulation of T-Cell Activation

PGB2 has been shown to deliver a co-stimulatory signal in T-cell activation.[8] In synergy with T-cell receptor (TCR) engagement, PGB2 can enhance the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor α-chain.[8] This co-stimulatory effect is mediated through a signaling cascade involving the activation of tyrosine kinases, increased expression of the proto-oncogene c-fos, and the translocation of the transcription factor NF-κB to the nucleus.[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of PGB2. The following sections provide methodologies for the synthesis, purification, and key biological assays related to PGB2.

Synthesis of this compound

PGB2 is synthesized by the base-catalyzed dehydration of PGE2.[2][3]

Workflow for PGB2 Synthesis:

Detailed Protocol:

-

Dissolve Prostaglandin E2 in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 1 M) to the PGE2 solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and then acidify to approximately pH 3 with dilute hydrochloric acid.

-

Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by high-performance liquid chromatography (HPLC).

Purification of this compound

Ion-exchange and reversed-phase high-performance liquid chromatography (HPLC) are effective methods for the purification of PGB2.[4][9]

HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid) can be employed.

-

Detection: PGB2 can be detected by UV absorbance at its λmax of 278 nm.[3]

-

Fraction Collection: Collect fractions corresponding to the PGB2 peak and confirm the purity by analytical HPLC and mass spectrometry.

Biological Assays

This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.

Workflow for NF-κB Luciferase Reporter Assay:

Detailed Protocol:

-

Seed a suitable cell line (e.g., HEK293 or Jurkat T-cells) stably or transiently transfected with an NF-κB luciferase reporter construct in a 96-well plate.[10]

-

Allow the cells to adhere and grow overnight.

-

Treat the cells with various concentrations of PGB2, alone or in combination with a primary T-cell stimulus (e.g., anti-CD3 antibody or PMA/ionomycin). Include appropriate positive (e.g., TNF-α) and negative controls.[10]

-

Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.[10]

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay reagent containing the substrate luciferin to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed and, therefore, to the level of NF-κB activation.

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation. The activation of Gq-coupled receptors, such as the TP receptor, leads to an increase in [Ca²⁺]i.

Detailed Protocol (using Fluo-4 AM):

-

Plate cells expressing the receptor of interest (e.g., platelets or a cell line overexpressing the TP receptor) in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[5][11] This involves incubating the cells with the dye, which becomes fluorescent upon binding to calcium.

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader equipped with an injector to add different concentrations of PGB2 to the wells.

-

Measure the fluorescence intensity before and after the addition of PGB2. An increase in fluorescence indicates an increase in intracellular calcium.

-

Include a positive control, such as the TP receptor agonist U46619, and a negative control (vehicle).

Conclusion

This compound, once considered a minor prostaglandin metabolite, is now recognized for its specific biological functions, particularly its role in immune modulation and its interaction with the thromboxane A2 receptor. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PGB2 signaling pathways. Future research should focus on elucidating the full spectrum of its biological activities, identifying its specific cellular targets, and exploring its potential as a biomarker or therapeutic agent in inflammatory and cardiovascular diseases.

References

- 1. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. [Study of prostaglandins and thromboxanes B2 using mass-spectrometry of secondary ions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. Prostaglandin B(2) delivers a co-stimulatory signal leading to T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. hellobio.com [hellobio.com]

Prostaglandin B2 Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin B2 (PGB2), a metabolite of Prostaglandin E2 (PGE2), presents a complex pharmacological profile. Unlike other primary prostaglandins, a dedicated, high-affinity receptor for PGB2 has not been identified. Instead, emerging evidence suggests that PGB2 exerts its biological effects through interactions with a variety of other prostanoid and non-prostanoid receptors. This guide provides a comprehensive overview of the current understanding of PGB2 receptor interactions, summarizing the available data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved. The conspicuous absence of robust quantitative binding affinity data for PGB2 is a critical point of discussion, highlighting a significant gap in the literature and a key area for future research.

Putative Receptor Targets for this compound

Current research indicates that PGB2 does not bind with high specificity to a single receptor but may interact with several receptor subtypes to elicit its physiological effects. These putative targets include:

-

Thromboxane A2 Receptor (TXA2R): Some evidence suggests that PGB2 can modulate TXA2R, a G-protein coupled receptor (GPCR) primarily involved in vasoconstriction and platelet aggregation.[1]

-

E-Prostanoid (EP) Receptors: As a metabolite of PGE2, it is plausible that PGB2 interacts with one or more of the four EP receptor subtypes (EP1-EP4), which are involved in a wide array of physiological and pathological processes, including inflammation and immune modulation.[2]

-

Bombesin Receptor Subtype 3 (BRS-3): Interestingly, PGB2 has been identified as a putative ligand for the orphan receptor BRS-3. This interaction suggests a potential role for PGB2 in metabolic regulation and other functions associated with BRS-3.[3][4]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PGB2 may also exert effects through intracellular receptors, with some studies pointing towards an interaction with PPARγ, a nuclear receptor that regulates gene expression involved in metabolism and inflammation.

Data Presentation: Quantitative Analysis of PGB2 Receptor Interactions

A thorough review of the scientific literature reveals a significant lack of quantitative binding affinity data (e.g., Ki, Kd, IC50) for this compound with its putative receptors. This scarcity of data is a major challenge in defining the pharmacological profile of PGB2. The limited available data is presented below.

| Receptor Target | Ligand | Assay Type | Value | Cell Line | Reference |

| Bombesin Receptor Subtype 3 (BRS-3) | PGB2 | Calcium Mobilization | EC50: 610 nM | HEK-mBRS-3 stable cells | [3] |

Note: The EC50 value represents the concentration of PGB2 that elicits a half-maximal response in a functional assay and is not a direct measure of binding affinity. The absence of further data in this table underscores a critical knowledge gap in the field.

Experimental Protocols: Receptor Binding Affinity Assays

The following is a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound for a specific receptor. This protocol would need to be adapted and optimized for the specific receptor and cell system being investigated.

Objective: To determine the binding affinity (Ki) of this compound for a putative receptor (e.g., TXA2R expressed in a recombinant cell line).

Materials:

-

Cell Membranes: Membranes prepared from cells stably or transiently expressing the receptor of interest.

-

Radioligand: A high-affinity, radioactively labeled ligand known to bind specifically to the target receptor (e.g., [3H]-SQ 29,548 for TXA2R).

-

Unlabeled Competitor: this compound.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled PGB2 to the wells.

-

To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the receptor to a set of wells.

-

To determine total binding, add only the radioligand and assay buffer.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of PGB2.

-

Determine the IC50 value (the concentration of PGB2 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) for PGB2 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the potential signaling cascades initiated by PGB2 through its putative receptor targets.

Caption: Putative signaling pathways of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound remains an enigmatic lipid mediator. While it demonstrates clear biological activity, particularly in the context of T-cell co-stimulation, its molecular targets are not well-defined.[5] The absence of a dedicated PGB2 receptor and the scarcity of quantitative binding affinity data for its interactions with other receptors represent a significant hurdle to a complete understanding of its pharmacology. The putative interactions with TXA2R, EP receptors, BRS-3, and PPARγ suggest that PGB2 may act as a promiscuous signaling molecule, integrating various physiological pathways. Future research should prioritize the systematic evaluation of PGB2's binding affinity across a panel of prostanoid and other receptors using standardized binding assays. Such studies are essential for elucidating the true physiological role of PGB2 and for assessing its potential as a therapeutic target in immunology and metabolic diseases.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. youtube.com [youtube.com]

- 5. Prostaglandin B(2) delivers a co-stimulatory signal leading to T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Prostaglandin B2 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin B2 (PGB2) is a member of the prostaglandin family, a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. Specifically, PGB2 is a catabolic metabolite of Prostaglandin E2 (PGE2) and can also be formed from Prostaglandin A2 (PGA2) through non-enzymatic dehydration.[1][2][3] While extensive research has been conducted on other prostaglandins like PGE2, PGD2, and PGI2, the in vivo effects of PGB2 administration are less well-characterized. This technical guide synthesizes the available scientific literature on the in vivo and in vitro effects of PGB2, providing a resource for researchers and professionals in drug development.

Biosynthesis and Metabolism

This compound is not directly synthesized from the cyclooxygenase (COX) pathway intermediate Prostaglandin H2 (PGH2). Instead, it is a downstream product of PGE2 metabolism. PGE2 can be dehydrated to form Prostaglandin A2 (PGA2), which is then transformed into Prostaglandin C2 (PGC2). PGC2 can subsequently be converted to PGB2.[4]

Data Presentation: Quantitative Effects of PGB2 Administration

The available quantitative data on the in vivo effects of this compound administration is limited. The primary reported effect is on cardiovascular parameters, specifically pulmonary blood pressure.

| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Receptor Implication | Citation |

| Pulmonary Blood Pressure | Rabbit | 5 µg/kg | Not Specified | Increase | Thromboxane A2 (TP) Receptors | [3] |

Experimental Protocols

Detailed experimental protocols for the in vivo administration of PGB2 are scarce in the published literature. The following summarizes the key available information.

Cardiovascular Effects in Rabbits

-

Objective: To determine the effect of this compound on pulmonary blood pressure.

-

Animal Model: Rabbits.

-

Drug Administration: A dose of 5 µg/kg of this compound was administered. The specific route of administration was not detailed in the available summary.

-

Key Finding: The administration of PGB2 at this dose led to an increase in pulmonary blood pressure, suggesting a pressor effect in the pulmonary circulation. This effect is reported to be mediated through the stimulation of Thromboxane A2 (TXA2/PGH2) receptors.[3]

In Vitro T-Cell Activation

While not an in vivo protocol, the methodology for the observed effects of PGB2 on T-cells is relevant for understanding its potential immunological effects.

-

Cell Models: Jurkat cells (a human T-lymphocyte cell line) and peripheral blood lymphocytes (PBLs).

-

Experimental Setup:

-

Jurkat cells were stimulated with anti-CD3 antibodies to engage the T-cell receptor (TCR).

-

Exogenous PGB2 was added to these stimulated cells.

-

Peripheral blood lymphocytes were activated with anti-CD3 antibodies in the presence or absence of PGB2.

-

-

Analyses Performed:

-

Measurement of Interleukin-2 (IL-2) production and IL-2 receptor (IL-2R) alpha-expression.

-

Assessment of PBL proliferation.

-

Evaluation of tyrosine kinase activation, c-fos mRNA expression, and nuclear factor-kappa B (NF-κB) translocation.

-

-

Key Findings: PGB2 synergized with TCR engagement to increase IL-2 production and IL-2R alpha-expression in Jurkat cells and enhanced the proliferation of activated PBLs.[1][2]

Signaling Pathways

The signaling pathways for this compound are not as extensively mapped as those for other major prostaglandins. The available evidence points to interactions with thromboxane receptors and the activation of intracellular signaling cascades in T-cells.

PGB2-Induced Vasoconstriction Signaling

In vascular smooth muscle, the contractile effects of PGB2 are suggested to be mediated through the Thromboxane A2 receptor (TP receptor). PGB2 acts as a weak agonist at this receptor.

PGB2 signaling in vascular smooth muscle.

PGB2 Co-stimulatory Signaling in T-Cells (In Vitro)

In vitro studies have shown that PGB2 can act as a co-stimulatory signal in T-cell activation. This pathway involves the activation of several downstream signaling molecules.

PGB2 co-stimulatory signaling in T-cells.

Discussion and Future Directions

The current body of research on the in vivo effects of this compound is limited. The most definitive in vivo finding is its ability to induce pulmonary hypertension at relatively high doses in rabbits, an effect mediated by thromboxane receptors.[3] This suggests a potential role for PGB2 in regulating vascular tone, particularly in the pulmonary circulation.

In contrast, the in vitro evidence points towards a role for PGB2 in the modulation of the immune system, specifically in T-cell activation.[1][2] The co-stimulatory effect of PGB2 on T-cells, leading to increased IL-2 production and proliferation, suggests that it could participate in inflammatory responses. The signaling pathway for this effect, involving tyrosine kinases and NF-κB, is a common route for immune cell activation.[2]

A notable negative finding is the lack of effect of PGB2 on cardiac myocyte hypertrophy in vitro, which distinguishes it from other prostaglandins like PGF2α.[5]

The development of sensitive analytical methods, such as UHPLC-QQQ-MS/MS, for the simultaneous quantification of various prostaglandins, including PGB2, in biological samples from in vivo models like adjuvant-induced arthritis in rats, opens up new avenues for research.[6] These tools will be critical in determining the endogenous levels of PGB2 in various physiological and pathological states and correlating them with specific biological effects.

Future research should focus on:

-

Conducting comprehensive in vivo studies in various animal models to elucidate the dose-dependent and time-dependent effects of PGB2 administration on a broader range of physiological systems, including cardiovascular, renal, and metabolic functions.

-

Identifying and characterizing the specific receptor(s) through which PGB2 mediates its effects, particularly in T-cells.

-

Investigating the in vivo relevance of the T-cell co-stimulatory activity of PGB2 in models of inflammation and autoimmune disease.

-

Clarifying the enzymatic pathways and regulatory mechanisms involved in the in vivo production of PGB2.

References

- 1. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Genetic insights into the in vivo functions of prostaglandin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin B2: An In-depth Technical Guide on its Effect on Vascular Smooth Muscle Tone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin B2 (PGB2) is a member of the prostaglandin family of lipid compounds that are derived from fatty acids. While less studied than other prostaglandins, emerging evidence indicates that PGB2 plays a significant role in the regulation of vascular smooth muscle tone, primarily acting as a potent vasoconstrictor. This technical guide provides a comprehensive overview of the current understanding of PGB2's effects on vascular smooth muscle, including available quantitative data, detailed experimental protocols, and a proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development.

Data Presentation: Quantitative Effects of PGB2 on Vascular Smooth Muscle Tone

Quantitative data on the specific effects of this compound on vascular smooth muscle tone is limited in publicly available literature. However, comparative studies provide some insight into its potency.

| Parameter | Vascular Bed | Species | Key Findings | Reference |

| Relative Potency | Canine Tibial Artery | Dog | PGB2 is approximately 10.7 times more potent as a vasoconstrictor than Prostaglandin A2 (PGA2). | [1] |

| Vasoconstrictor Effect | Mesenteric Vasculature | Dog, Cat, Baboon | At high doses, PGB2 produces vasoconstriction, while low doses can cause vasodilation. | [2] |

| Pulmonary Vascular Resistance | Pulmonary Circulation | Dog | PGB2 is a potent vasoconstrictor in the canine pulmonary vascular bed, being about 10 times more potent than Prostaglandin B1 (PGB1). It constricts lobar veins and, to a lesser extent, small lobar arteries. | [3] |

| Umbilical Cord Vessels | Human Umbilical Artery and Vein | Human | PGB2 exerts a stimulant (constrictor) effect on isolated strips of human umbilical arteries and is the most potent constrictor of the umbilical vein among the prostaglandins tested (A1, A2, B1, B2, E2, F2α). | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of prostaglandins on vascular smooth muscle tone.

Isolated Vascular Ring Preparation and Isometric Tension Recording

This is a common ex vivo method to study the direct effect of vasoactive substances on blood vessels.

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., dog, rat) in accordance with ethical guidelines.

-

Carefully dissect the desired artery (e.g., tibial artery, mesenteric artery, pulmonary artery).[1][3]

-

Place the artery in a cold, oxygenated physiological salt solution (PSS) of a composition such as Krebs-Henseleit solution.

-

Under a dissecting microscope, remove excess connective and adipose tissue.

-

Cut the artery into rings of a specific length (e.g., 2-4 mm). For some experiments, helical strips may be prepared.[3]

-

In some protocols, the endothelium may be mechanically removed by gently rubbing the intimal surface.

-

-

Mounting and Equilibration:

-

Mount the vascular rings on two stainless steel wires or hooks in an organ bath containing PSS.

-

Maintain the organ bath at a physiological temperature (37°C) and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain pH.

-

Connect one wire to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Apply a baseline tension to the rings and allow them to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washes with fresh PSS.

-

-

Experimental Procedure:

-

After equilibration, contract the rings with a standard agonist (e.g., potassium chloride, norepinephrine) to test for viability.

-

Wash the rings and allow them to return to baseline.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of PGB2 to the organ bath.

-

Record the isometric tension at each concentration until a maximal response is achieved.

-

Data can be expressed as the percentage of the maximal contraction induced by the standard agonist.

-

Superfusion Technique for Vascular Reactivity

This technique allows for the study of vasoactive responses in a system with continuous flow of physiological solution.

-

Preparation:

-

Prepare the vascular tissue (e.g., canine tibial artery) as described above.[1]

-

Place the tissue in a superfusion chamber.

-

Continuously superfuse the tissue with a physiological salt solution at a constant flow rate and temperature.

-

-

Experimental Procedure:

-

Introduce PGB2 into the superfusate at various concentrations.

-

Measure the changes in vascular tone, often through a force transducer connected to the tissue.

-

This method is also suitable for studying the effects on ion fluxes by using radioisotopes in the superfusate.[1]

-

Mandatory Visualizations

Proposed Signaling Pathway for PGB2-Induced Vasoconstriction

References

- 1. Gq-coupled receptors as mechanosensors mediating myogenic vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase C-β3 is dispensable for vascular constriction but indispensable for vascular hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the nature of a prostaglandin receptor in canine and rabbit vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Prostaglandin B2 in Biological Matrices by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin B2 (PGB2) is an eicosanoid, a signaling molecule derived from the enzymatic metabolism of fatty acids. Prostaglandins are implicated in a wide array of physiological and pathological processes, including inflammation, immune response, and cellular signaling. Accurate quantification of specific prostaglandins like PGB2 is crucial for understanding their roles in disease and for the development of targeted therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of PGB2 in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a gold-standard analytical technique for trace-level compound analysis in complex matrices.

Signaling Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2), which then serves as a substrate for various synthases to produce different prostaglandins. PGB2 is formed through a series of isomerization and dehydration steps from Prostaglandin E2 (PGE2).

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of PGB2 from biological matrices such as plasma or serum.

Materials and Reagents

-

This compound (PGB2) analytical standard

-

Prostaglandin E2-d4 (PGE2-d4) or other suitable deuterated internal standard (IS)

-

HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

96-well collection plates or microcentrifuge tubes

-

Nitrogen evaporator or vacuum concentrator

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is employed to clean up the sample and concentrate the analyte of interest, removing proteins and other interfering substances.

Protocol Steps:

-

Sample Thawing: Thaw biological samples on ice.

-

Internal Standard Spiking: To a 500 µL aliquot of the sample, add the internal standard (e.g., PGE2-d4) to a final concentration of 10 ng/mL. Vortex briefly.

-

Acidification: Acidify the sample to approximately pH 3-4 by adding 10 µL of 10% formic acid in water.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute PGB2 and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B). Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an HPLC vial with an insert for analysis.

HPLC-MS/MS Analysis

The analysis is performed using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

HPLC Parameters

| Parameter | Recommended Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 0-3 min: 20% B; 3-16 min: 20-65% B; 16-19 min: 65-95% B; 19-23 min: 95% B; 23.2-25 min: 20% B |

Mass Spectrometry Parameters

All eicosanoids are typically ionized efficiently in negative electrospray ionization mode. The specific MRM transitions and associated parameters for PGB2 must be optimized by infusing a standard solution. Based on published multi-analyte methods, the following parameters can be used as a starting point.[1][2]

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| PGB2 | 333.1 | To be determined | 100 | To be optimized |

| PGE2-d4 (IS) | 355.2 | 275.2 | 100 | -22 |

Note: The molecular weight of PGB2 is 334.4 g/mol . The precursor ion [M-H]⁻ is therefore expected at m/z 333.2-333.4. Common product ions for prostaglandins result from neutral losses of water (H₂O) and carbon dioxide (CO₂). Expected product ions for PGB2 would be m/z 315.2 ([M-H-H₂O]⁻) and m/z 271.2 ([M-H-H₂O-CO₂]⁻). These transitions must be confirmed and optimized empirically.

Data Presentation and Method Performance

A typical analytical run will generate chromatographic peaks for PGB2 and the internal standard. The ratio of the peak area of PGB2 to the peak area of the IS is used for quantification against a calibration curve.

Method Validation Summary (Representative Data)

The method should be validated according to regulatory guidelines to ensure reliability. The following table summarizes typical performance characteristics for eicosanoid assays.[1]

| Parameter | Typical Performance |

| Linear Range | 0.2 - 500 ng/mL |

| Limit of Quantification (LOQ) | 0.2 - 3.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Extraction Recovery | > 70% |

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and robust protocol for the quantification of this compound in biological matrices. The use of solid-phase extraction for sample preparation ensures low matrix effects and high recovery, while the specificity of Multiple Reaction Monitoring allows for accurate measurement even at low physiological concentrations. This application note serves as a comprehensive guide for researchers investigating the role of PGB2 in biological systems and for professionals in the field of drug development.

References

Application Note: Extraction and Quantification of Prostaglandin B2 from Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin B2 (PGB2) is a member of the prostaglandin family, a group of lipid compounds derived from arachidonic acid.[1] PGB2 is a non-enzymatic dehydration product that can be formed from Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2) when treated with a strong base.[2] While less studied than its precursors, the accurate quantification of PGB2 in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its potential physiological or pathological roles. This document provides a detailed protocol for the extraction of PGB2 using solid-phase extraction (SPE) and its subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This protocol employs a solid-phase extraction (SPE) methodology, a robust and widely used technique for isolating prostaglandins from complex biological matrices.[3][4][5] The method is based on the retention of the analyte of interest on a solid sorbent, followed by the washing away of impurities and selective elution of the analyte.

The general workflow involves:

-

Sample Pre-treatment: Acidification of the biological sample to ensure PGB2 is in its protonated, less polar form, enhancing its retention on a reverse-phase SPE sorbent. An internal standard (e.g., PGB2-d4) is added for accurate quantification.

-

Solid-Phase Extraction: The sample is loaded onto a conditioned C18 SPE cartridge. The cartridge is then washed to remove hydrophilic impurities and interfering lipids.

-

Elution: PGB2 is eluted from the cartridge using an organic solvent.

-

Analysis: The eluted sample is dried and reconstituted in a suitable solvent for analysis by LC-MS/MS, which provides high sensitivity and selectivity for quantification.[6][7]

Experimental Protocol

Materials and Reagents

-

PGB2 analytical standard (Cayman Chemical or equivalent)

-

PGB2-d4 (deuterated internal standard) (Cayman Chemical or equivalent)

-

Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL (Waters Sep-Pak, or equivalent)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure Water

-

Nitrogen gas supply for evaporation

-

Vortex mixer

-

Centrifuge

-

pH meter or pH strips

Procedure

1. Sample Preparation and Pre-treatment a. Thaw frozen biological samples (e.g., plasma, urine) on ice. b. For a 1 mL sample, add 10 µL of PGB2-d4 internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 100 ng/mL). Vortex briefly. c. Acidify the sample to a pH of approximately 3.5 by adding 2M HCl or 1% formic acid.[5][8] This step is critical for protonating the carboxylic acid group of PGB2. d. Vortex the sample for 30 seconds and centrifuge at 4°C for 10 minutes at 2,500 x g to pellet any precipitated proteins. e. Carefully collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE) a. Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water (acidified to pH 3.5 with formic acid). Do not allow the cartridge to dry out. b. Sample Loading: Slowly load the acidified supernatant from step 1e onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/minute. c. Washing: i. Wash the cartridge with 2 mL of ultrapure water (acidified to pH 3.5) to remove salts and polar impurities. ii. Wash the cartridge with 2 mL of 15% methanol in water to remove more polar interferences. iii. Wash the cartridge with 2 mL of hexane to remove neutral lipids. d. Drying: Dry the SPE cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes.

3. Elution a. Place a clean collection tube under the SPE cartridge. b. Elute the PGB2 and the internal standard by passing 2 mL of ethyl acetate through the cartridge. c. Evaporation: Dry the eluate to completeness under a gentle stream of nitrogen gas at room temperature or 30°C. d. Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved. e. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Quantification a. Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) for chromatographic separation. b. Mobile Phase: A typical gradient would be:

- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for PGB2 and its deuterated internal standard (PGB2-d4).

Data Presentation

Quantitative data from validation experiments should be summarized to assess the method's performance. The following table provides an example of expected performance characteristics for the PGB2 extraction protocol.

| Parameter | Result | Specification |

| Recovery (%) | 85 - 95% | >80% |

| Linearity (r²) | >0.995 | >0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL | As low as reasonably practicable |

| Limit of Quantification (LOQ) | 0.15 ng/mL | Within the linear range |

| Intra-day Precision (%CV) | <10% | <15% |

| Inter-day Precision (%CV) | <12% | <15% |

| Note: This table presents exemplary data. Actual results must be determined during in-house method validation. |

Visualizations

Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1][9][10] PGH2 is a key intermediate that is converted to various prostaglandins, including PGE2. PGB2 is a stable, non-enzymatic dehydration product of PGE2.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Solid-phase sample preparation method for prostaglandins: integration of procedures for isolation and derivatization for gas chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Biosynthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes: A Highly Specific Enzyme Immunoassay for Prostaglandin E2 Following Conversion to Prostaglandin B2

References

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. biocompare.com [biocompare.com]

- 3. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

- 5. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.elabscience.com [file.elabscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

Application Notes and Protocols for Prostaglandin B2 as an Internal Standard in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction